molecular formula C17H19N3 B13111892 Acridine, 9-((4-aminobutyl)amino)- CAS No. 92143-66-3

Acridine, 9-((4-aminobutyl)amino)-

Cat. No.: B13111892
CAS No.: 92143-66-3
M. Wt: 265.35 g/mol
InChI Key: OUZPEYDVIBIAEU-UHFFFAOYSA-N
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Description

Acridine, 9-((4-aminobutyl)amino)-: is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct C-H Functionalization: This method involves the direct functionalization of the C-H bond in acridine.

    Substitution of Labile Halogen Atom: This method involves the substitution of a halogen atom in the azaaromatic ring of acridine.

Industrial Production Methods: The industrial production of acridine derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and application of the compound.

Comparison with Similar Compounds

Uniqueness: Acridine, 9-((4-aminobutyl)amino)- stands out due to its broad range of applications in various fields, from medicine to industry. Its ability to intercalate into DNA and inhibit crucial enzymes makes it a valuable compound for scientific research and therapeutic applications.

Biological Activity

Acridine derivatives, particularly 9-substituted acridines, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acridine, 9-((4-aminobutyl)amino)- is notable for its potential therapeutic applications, especially in oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Acridine is a polycyclic aromatic compound characterized by a nitrogen atom in its ring structure. The introduction of various substituents at the 9-position, such as the (4-aminobutyl)amino group, can significantly alter its biological properties. This specific substitution enhances the compound's ability to interact with biological macromolecules like DNA.

The biological activity of acridine derivatives is primarily attributed to their ability to intercalate into DNA. This intercalation disrupts normal DNA function, leading to cytotoxic effects in rapidly dividing cells. The following mechanisms have been identified:

  • Topoisomerase Inhibition : Acridine derivatives inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA strand breaks and cell death .
  • Antimicrobial Activity : Some acridine derivatives exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
  • Anticancer Activity : Acridines have shown promise as anticancer agents by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Biological Activity Data

The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various acridine derivatives against different cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
9-((4-aminobutyl)amino)acridineHeLa0.015
9-phenylacridineHepG20.075
4-(N-cinnamoylbutyl)aminoacridinePlasmodium falciparum<0.1
Acridine yellow GBrain tumors0.025

Case Studies

  • Anticancer Efficacy : A study investigated the effects of 9-((4-aminobutyl)amino)-acridine on HeLa and HepG2 cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values of 0.015 µM and 0.075 µM respectively, indicating strong potential as an anticancer agent .
  • Antimalarial Activity : Another research focused on the antimalarial properties of acridine derivatives linked to cinnamic acids. The most active derivative exhibited potent activity against both hepatic and erythrocytic stages of Plasmodium falciparum, showcasing the broad-spectrum efficacy of acridines beyond oncology .
  • Neurodegenerative Diseases : Recent studies have explored acridines' potential in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter degradation .

Properties

CAS No.

92143-66-3

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

N'-acridin-9-ylbutane-1,4-diamine

InChI

InChI=1S/C17H19N3/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17/h1-4,7-10H,5-6,11-12,18H2,(H,19,20)

InChI Key

OUZPEYDVIBIAEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCN

Origin of Product

United States

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